molecular formula C13H10ClN3 B7592113 5-Chloro-8-(pyrazol-1-ylmethyl)quinoline

5-Chloro-8-(pyrazol-1-ylmethyl)quinoline

Cat. No. B7592113
M. Wt: 243.69 g/mol
InChI Key: CYDKWSNQCGYWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-(pyrazol-1-ylmethyl)quinoline is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic benefits. This compound belongs to the quinoline family of compounds and has been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 5-Chloro-8-(pyrazol-1-ylmethyl)quinoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis (cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
5-Chloro-8-(pyrazol-1-ylmethyl)quinoline has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Chloro-8-(pyrazol-1-ylmethyl)quinoline in lab experiments is its high potency and selectivity. This compound has been shown to be effective at very low concentrations, which makes it an attractive candidate for further study. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to fully understand the safety profile of this compound.

Future Directions

There are a number of future directions for research on 5-Chloro-8-(pyrazol-1-ylmethyl)quinoline. One area of interest is the development of new anticancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits in other disease areas. Finally, more research is needed to fully understand the safety profile of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-Chloro-8-(pyrazol-1-ylmethyl)quinoline involves the reaction of 5-chloro-8-hydroxyquinoline with pyrazole-1-carboxaldehyde in the presence of a catalyst. The yield of this reaction is typically high, and the product can be purified using standard techniques.

Scientific Research Applications

5-Chloro-8-(pyrazol-1-ylmethyl)quinoline has been studied for its potential therapeutic benefits in a variety of scientific research applications. One of the most promising areas of research has been its use as an anticancer agent. Studies have shown that this compound has potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

5-chloro-8-(pyrazol-1-ylmethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-12-5-4-10(9-17-8-2-7-16-17)13-11(12)3-1-6-15-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDKWSNQCGYWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CN3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-(pyrazol-1-ylmethyl)quinoline

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